Endosulfan ether

Overview

Description

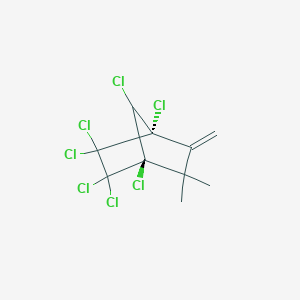

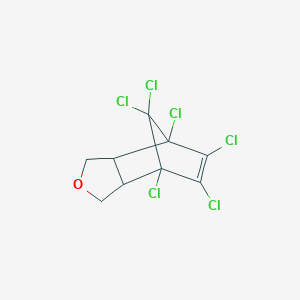

Endosulfan ether is a chemical compound with the formula C9H6Cl6O . It is an organochlorine compound .

Molecular Structure Analysis

The molecular structure of Endosulfan ether is represented by the formula C9H6Cl6O . The IUPAC Standard InChI is InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 .

Chemical Reactions Analysis

Endosulfan ether undergoes degradation under ultra-violet light, forming endosulfan diol . The degradation pathway involves the transformation of endosulfan diol to endosulfan ether and finally to its complete degradation .

Scientific Research Applications

Photocatalysis Process

Endosulfan ether is used in the study of photocatalysis processes . In a study, the removal efficiency of endosulfan as a persistent organic pollutant and the formation of its metabolites were investigated using an Ag/TiO2/Fe3O4 photocatalyst under visible and UV-A light . The highest removal efficiencies of endosulfan were achieved as 86.14% and 85.46% for visible and UV–A light sources, respectively .

Water Treatment

Endosulfan ether plays a significant role in water treatment studies . In the reuse experiments of the magnetically recovered photocatalyst, high removal efficiency of around 80% was obtained after four cycles . The removal efficiencies were found to be 86.7% and 84.8%, for real samples taken from the drinking water treatment plant inlet and the spring water network injected with endosulfan under optimal photocatalysis experimental conditions, respectively .

Environmental Health Science

Endosulfan ether is used in environmental health science research . It has been shown that nitrate and sulfate anions, which are in significant concentrations in raw water samples, have very little effects on endosulfan removal .

Pesticide Research

Endosulfan is a broad-spectrum and high-effective organo-chlorine pesticide . It has been widely used to control insects and mites for fruit, vegetable, tea, cotton, maize, soybean, and cereal crops since the 1950s .

Agriculture

Endosulfan has been used on a variety of crops including broccoli, potatoes, coffee, cotton, peaches, apples, nectarines, prune, lettuce, tomatoes, grapes, melons, cauliflower, carrots, cabbage, rape, strawberry, alfalfa, beans, cereals, cucumber, tobacco, tea, oil crops, and some ornamental flowers to attack pests .

Chemical Analysis

Endosulfan ether is used in the preparation of standard and stock solutions of endosulfan isomers and metabolites for chemical analysis .

Mechanism of Action

Target of Action

Endosulfan ether, like its parent compound endosulfan, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is a major inhibitory neurotransmitter in the mammalian central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition .

Mode of Action

Endosulfan ether acts as a non-competitive GABA inhibitor . It binds to the GABA-gated chloride channel receptors, inhibiting GABA-induced chloride flux across membranes in the central nervous system . This disruption of normal physiological processes can lead to hyperactivity, nausea, dizziness, headaches, and even convulsions .

Biochemical Pathways

Endosulfan ether is involved in several biochemical pathways. It is a product of the photochemical degradation of endosulfan under ultraviolet light . The degradation pathway involves the formation of endosulfan diol, its transformation to endosulfan ether, and finally, complete degradation . Endosulfan ether, along with endosulfan diol and endosulfan lactone, are intermediates in endosulfan degradation by microorganisms, indicating that the degradation occurs via the hydrolysis pathway .

Result of Action

The result of endosulfan ether’s action is primarily neurotoxicity . It disrupts the normal functioning of the central nervous system, leading to a range of symptoms from hyperactivity to convulsions . It also poses a threat to human health and a wide spectrum of aquatic and terrestrial species .

Action Environment

Endosulfan ether’s action, efficacy, and stability are influenced by environmental factors. It is relatively stable to light in the visible spectrum but is subjected to photochemical degradation under ultraviolet light . Its persistence in various environmental compartments and its potential for bioaccumulation can lead to long-term environmental contamination and harm to higher trophic levels .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPWHXBGVRURFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052704 | |

| Record name | Endosulfan ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3369-52-6 | |

| Record name | Endosulfan ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3369-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Endosulfan ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37660 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endosulfan ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endosulfan ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.